molecular formula C26H24BrNO3 B11617251 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11617251
M. Wt: 478.4 g/mol
InChI Key: UORGIEWTPJQFFU-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a hydroxy group, and a phenylethyl group attached to an indole core, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the 4-ethylphenyl group through a Friedel-Crafts acylation reaction. The hydroxy group is then introduced via a hydroxylation reaction, and the phenylethyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the indole core makes it a candidate for interactions with various biological targets.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the hydroxy and carbonyl groups can form hydrogen bonds with target molecules. These interactions can alter the function of proteins or other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: Lacks the 4-ethylphenyl group, which may affect its reactivity and biological activity.

    3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, potentially altering its chemical properties and reactivity.

    5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: Lacks the hydroxy group, which may influence its interactions with biological targets.

Uniqueness

The presence of both the bromine atom and the hydroxy group in 5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H24BrNO3

Molecular Weight

478.4 g/mol

IUPAC Name

5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C26H24BrNO3/c1-2-18-8-10-20(11-9-18)24(29)17-26(31)22-16-21(27)12-13-23(22)28(25(26)30)15-14-19-6-4-3-5-7-19/h3-13,16,31H,2,14-15,17H2,1H3

InChI Key

UORGIEWTPJQFFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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